molecular formula C14H11NO B1360030 1-(9H-carbazol-9-yl)ethanone CAS No. 574-39-0

1-(9H-carbazol-9-yl)ethanone

Cat. No. B1360030
CAS RN: 574-39-0
M. Wt: 209.24 g/mol
InChI Key: CADSTRJVECIIAT-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)ethanone, also known as 9-Acetylcarbazole or 1-carbazol-9-ylethanone, is an organic compound with the molecular formula C14H11NO . It is a derivative of carbazole, a class of compounds that are often used in pharmaceuticals, dyes, and organic synthesis .


Synthesis Analysis

The synthesis of this compound can be achieved through N-acylation of carbazole with chloroacetyl chloride . This process involves the reaction of carbazole with the acylating agent to introduce an acetyl group at the 9-position of the carbazole ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole unit attached to an ethanone group . The carbazole unit is a tricyclic structure consisting of two benzene rings fused onto a five-membered nitrogen-containing ring .


Chemical Reactions Analysis

Carbazole derivatives, including this compound, are known to participate in various chemical reactions. For instance, they can undergo N-acylation, alkylation, and arylation reactions . These reactions can be used to modify the carbazole unit and introduce new functional groups, which can alter the properties of the compound .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 209.24 g/mol . It has good solubility in common organic solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(9H-carbazol-9-yl)ethanone derivatives have been explored for their potential in biological applications. For example, the synthesis of compounds by condensation reactions and their subsequent structural characterization using techniques like NMR and IR spectroscopy have been reported. These derivatives are of interest due to their potential biological activity, although specific applications in this regard need further investigation (Muralikrishna, 2018).

Antioxidant Properties

Carbazole derivatives, including this compound, have been synthesized and evaluated for their antioxidant properties. The radical scavenging activity of these compounds was studied, indicating their potential as free radical scavengers, which could be significant in various biomedical applications (Naik, Kumar, & Swetha, 2010).

Photophysical Investigation

The photophysical properties of certain carbazole derivatives have been extensively studied. For example, the fluorescence quantum yield and photochemical quantum yield in different solvents have been determined for specific derivatives. These properties make them suitable for use in photophysical applications, such as in the development of fluorescent probes or materials for optoelectronic devices (Asiri, Al-Dies, & Khan, 2017).

Antibacterial Activities

Some carbazole derivatives, including those based on this compound, have demonstrated pronounced antibacterial activity. The synthesis of these compounds followed by their characterization and testing against bacterial strains indicates their potential use in developing new antibacterial agents (Murugesan & Selvam, 2021).

Fluorescent Probes

Carbazole derivatives have been developed as selective fluorescent probes, with applications in detecting specific ions like Chromium(III). The synthesis and characterization of these probes demonstrate their effectiveness and selectivity, highlighting their potential in environmental monitoring and analytical chemistry (Zhang et al., 2013).

Electrochemical and Electrochromic Properties

Novel polymers containing carbazole and phenyl-methanone units have been synthesized and characterized for their electrochemical and electrochromic properties. These materials display significant optical contrast and fast switching times, making them suitable for applications in smart windows, displays, and other electrochromic devices (Hu et al., 2013).

Antimicrobial Applications

The antimicrobial activities of 9H-carbazole derivatives have been a subject of investigation. The synthesisof various derivatives and their subsequent evaluation as antimicrobial agents indicate their potential use in medical applications, particularly in combating microbial infections (Salih, Salimon, & Yousif, 2016).

Novel Antimicrobial Agents

Research has been conducted on combining carbazole with other pharmacophores to create novel antimicrobial agents. These efforts aim to exploit the beneficial properties of carbazole derivatives in fighting various microbial strains, with some compounds showing significant activity against specific bacteria like E. coli and C. albicans (Bordei (Telehoiu) et al., 2020).

Optical Characterization for OLED Technologies

Carbazole derivatives have been synthesized and characterized for their potential use in OLED (Organic Light Emitting Diodes) technologies. These compounds, thanks to their optical properties, are suitable for applications in light-emitting devices, indicating their significance in the field of electronics and display technologies (Aydın et al., 2012).

Bacterial Biotransformation of Carbazole Derivatives

Research into the bacterial transformation of carbazole derivatives has provided insights into the metabolic pathways and potential biotechnological applications of these compounds. This includes understanding their transformation in environmental contexts and potential uses in bioremediation (Waldau et al., 2009).

Anticancer Activity

The synthesis of new carbazole derivatives and their evaluation for anticancer activity has been a significant area of research. Docking studies and in vitro testing against cancer cell lines have provided valuable data, indicating some derivatives' potential as anticancer agents (Kumar & Pathak, 2016).

Safety and Hazards

This compound is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . When handling this compound, it is recommended to wear suitable protective clothing .

Future Directions

The future research directions for 1-(9H-carbazol-9-yl)ethanone and other carbazole derivatives could involve exploring their potential applications in various fields. For instance, they could be studied for their potential use in the development of new drugs, dyes, and materials . Additionally, further studies could be conducted to better understand their mechanisms of action and improve their safety profiles .

properties

IUPAC Name

1-carbazol-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADSTRJVECIIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205989
Record name 9H-Carbazole, 9-acetyl-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

574-39-0, 27236-49-3
Record name 9-Acetyl-9H-carbazole
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Record name 574-39-0
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Record name 9H-Carbazole, 9-acetyl-
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Record name 9-Acetylcarbazole
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Record name 9-ACETYL-9H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

Carbazole (100.24 g) was suspended in acetic anhydride (300 mL) with catalytic boron trifluoride etherate (0.65 mL) and the solution refluxed for 25 min. then cooled to 0° C. and the solid was then collected and recrystallized from hexane to give 82.65 g 9-acetyl-carbazole.
Quantity
100.24 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound is obtained according to Tetrahedron (1980), 36, 3017-3019. The carbazole (10 g; 60 mmol) is suspended in 150 ml of acetic anhydride. 70% perchloric acid (0.5 ml) is added. After stirring for 30 minutes at ambient temperature, the mixture is poured into ice and the precipitate formed is filtered. After drying under vacuum, redissolving in dichloromethane and treatment with bone charcoal, the suspension is filtered on celite, the solvents are evaporated off and the product recrystallized from heptane. 12 g of brown crystals (yield of 90%) is obtained in this way. Melting point: 70-71° C. (literature: 72-74° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 1-(9H-carbazol-9-yl)ethanone derivatives interact with their biological targets and what are the downstream effects?

A1: The research suggests that this compound derivatives exhibit anticancer activity by potentially inhibiting the enzyme topoisomerase-I [, ]. Topoisomerase-I is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and ultimately cell death. The researchers used molecular docking studies to predict the binding interactions of these compounds with the enzyme. They found that certain derivatives exhibited favorable binding energies comparable to known topoisomerase-I inhibitors like Adriamycin [] and Rebeccamycin [], indicating their potential to disrupt enzyme function.

Q2: What is the relationship between the structure of this compound derivatives and their anticancer activity?

A2: The studies highlight the importance of specific structural modifications on the this compound scaffold for enhancing anticancer activity. Researchers synthesized two series of derivatives, 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a-3e) and 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)}methyl]acetohydrazide (6a-6e), incorporating various substituents on the phenyl rings [, ]. They found that compounds with specific substitutions (3a, 3d, 6c, 6d, and 6e) displayed potent in vitro anticancer activity against the MCF-7 breast cancer cell line, comparable to Adriamycin, with GI50 values below 10 μg/ml []. These findings suggest that the presence and nature of substituents significantly influence the interaction with the target, likely topoisomerase-I, and consequently, their anticancer efficacy.

Q3: What in vitro evidence supports the anticancer activity of these compounds?

A3: The anticancer activity of the synthesized this compound derivatives was evaluated in vitro against the human breast cancer cell line MCF-7 using the sulforhodamine B (SRB) assay [, ]. This assay measures cell viability and proliferation. The results demonstrated that several derivatives, particularly compounds 3a, 3c, 3d, 6c, 6d, and 6e, exhibited potent inhibitory effects on MCF-7 cell growth, with some showing even greater potency than the reference drug Adriamycin [, ]. These findings highlight the potential of this class of compounds as anticancer agents and warrant further investigation.

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